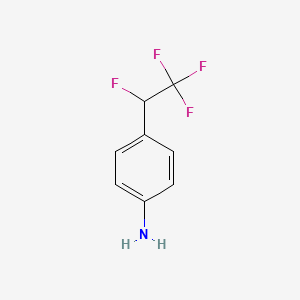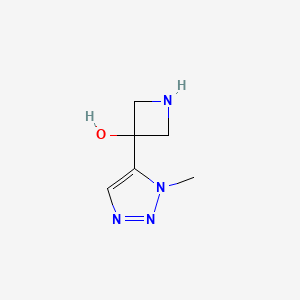
4-Methyl-2-(piperidin-4-yl)heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(piperidin-4-yl)heptan-1-amine is a chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.38 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yl)heptan-1-amine typically involves the formation of the piperidine ring followed by the introduction of the heptan-1-amine side chain. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the piperidine ring.
Amination Reactions: Introduction of the amine group through amination reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursors.
Phase Transfer Catalysis: Employing phase transfer catalysts to facilitate reactions between immiscible phases.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(piperidin-4-yl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
4-Methyl-2-(piperidin-4-yl)heptan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(piperidin-2-yl)heptan-1-amine: Similar structure but with a different position of the piperidine ring.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine: Contains a piperidine ring and is used in targeted protein degradation.
Uniqueness
4-Methyl-2-(piperidin-4-yl)heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine ring and heptan-1-amine side chain make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
4-methyl-2-piperidin-4-ylheptan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-4-11(2)9-13(10-14)12-5-7-15-8-6-12/h11-13,15H,3-10,14H2,1-2H3 |
Clave InChI |
PBDIYGWOEZYYIV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(CN)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)



![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)
![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

